MagnesiuM Phenoxyacetate Dihydrate
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Overview
Description
MagnesiuM Phenoxyacetate Dihydrate is a useful research compound. Its molecular formula is C8H10MgO4 and its molecular weight is 194.47 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Magnesium Phenoxyacetate Dihydrate, as a magnesium compound, primarily targets the biochemical processes that require magnesium as a co-factor. Magnesium is the fourth most common cation in the body and the second most common intracellular cation after potassium . It plays a fundamental role in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis .
Mode of Action
The compound interacts with its targets by providing the necessary magnesium ions for various biochemical reactions. These include hormone receptor binding, gating of calcium channels, transmembrane ion flux, regulation of adenylate cyclase, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release . In many of its actions, magnesium has been likened to a physiological calcium antagonist .
Biochemical Pathways
The affected pathways are numerous due to the extensive role of magnesium in the body. It is involved in energy metabolism, nucleic acid synthesis, and several other processes. The central role of magnesium within the chlorophyll molecule and as a co-factor for the enzymes in the 12 transphosphorylation reactions in photosynthesis makes it probably the most important inorganic element in the production of food and fossil fuels .
Pharmacokinetics
It is distributed principally between bone (53%) and the intracellular compartments of muscle (27%) and soft tissues (19%) . Ninety percent of this intracellular magnesium is bound to organic matrices . Equilibrium between tissue pools is reached slowly with a half-life for the majority of radiolabeled magnesium varying between 41 and 181 days .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and conditions to avoid hygroscopicity should be avoided . The compound’s action can also be influenced by the individual’s diet, as magnesium absorption is inversely proportional to intake .
Properties
CAS No. |
76172-73-1 |
---|---|
Molecular Formula |
C8H10MgO4 |
Molecular Weight |
194.47 g/mol |
IUPAC Name |
magnesium;2-phenoxyacetate;dihydrate |
InChI |
InChI=1S/C8H8O3.Mg.H2O/c9-8(10)6-11-7-4-2-1-3-5-7;;/h1-5H,6H2,(H,9,10);;1H2 |
InChI Key |
IUVRIEVVSAMEIG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)[O-].C1=CC=C(C=C1)OCC(=O)[O-].O.O.[Mg+2] |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)O.O.[Mg] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.